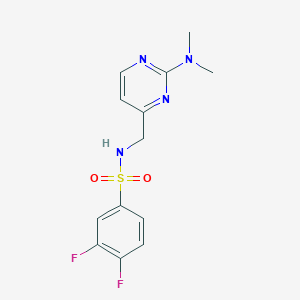

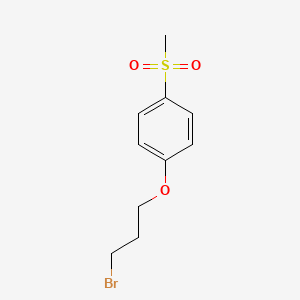

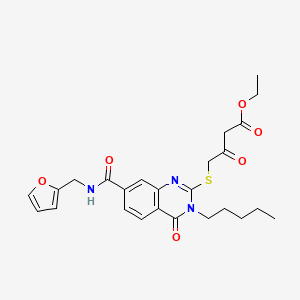

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-difluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-difluorobenzenesulfonamide is a chemical compound that is commonly used in scientific research. This compound is a potent inhibitor of a protein kinase called BRAF, which is involved in the regulation of cell growth and proliferation. It has been extensively studied for its potential as a therapeutic agent in the treatment of cancer.

Applications De Recherche Scientifique

Hydrogen-Bond Effect and Molecular Structure Investigation : Sulfamethazine Schiff-base, a compound with structural similarities, has been extensively studied for its hydrogen-bond effects, spectroscopic properties, and molecular structure through both theoretical and experimental approaches. This research emphasizes the stability arising from hyperconjugative interactions and intramolecular hydrogen bond analysis, providing insights into the electronic structures and potential for various applications (Mansour & Ghani, 2013).

Synthesis and Characterization of Novel Compounds : Another study focused on the synthesis and characterization of new sulfonamide molecules, highlighting their structural properties and interaction types within crystal states. This work underscores the significance of sulfonamide derivatives in material science and molecular engineering, offering a pathway to novel applications (Murthy et al., 2018).

Electrostatic Activation for Chemical Synthesis : The electrostatic effect of sulfonylonio functions has been utilized to perform SNAr reactions under mild conditions, showcasing a new route to synthesize pharmaceutically relevant 4-(1-pyridinio)-substituted benzenesulfonamides. This approach demonstrates the versatility of sulfonamide derivatives in facilitating chemical reactions that are critical for drug discovery and development (Weiss & Pühlhofer, 2001).

Corrosion Inhibition Studies : Research into piperidine derivatives related to sulfonamide compounds has identified their potential as corrosion inhibitors for iron, showcasing the importance of these derivatives in industrial applications, particularly in protecting metals from corrosion (Kaya et al., 2016).

Antifungal Activity : Novel triazepines, pyrimidines, and azoles incorporating a sulfonamide moiety have been synthesized, with some showing promising antifungal activity. This highlights the potential of sulfonamide derivatives in contributing to the development of new antifungal agents (Khodairy et al., 2016).

Propriétés

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N4O2S/c1-19(2)13-16-6-5-9(18-13)8-17-22(20,21)10-3-4-11(14)12(15)7-10/h3-7,17H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKGVYYXRCKFOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2955984.png)

![1-(4-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2955994.png)

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955995.png)

![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B2956002.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2956004.png)